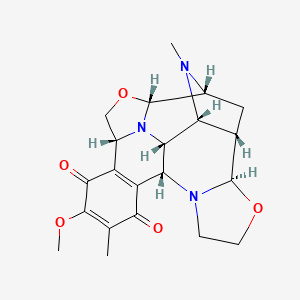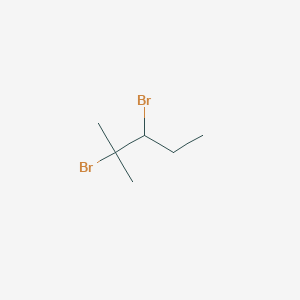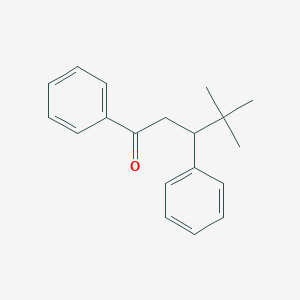
1-Pentanone, 4,4-dimethyl-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 4,4-dimethyl-1,3-diphenyl- is an organic compound belonging to the ketone family It is characterized by the presence of a carbonyl group (C=O) bonded to a pentane chain with two phenyl groups and two methyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-1-pentene with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4,4-dimethyl-1-pentene in the presence of a suitable catalyst such as Raney nickel. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
1-Pentanone, 4,4-dimethyl-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- involves its interaction with various molecular targets and pathways. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s reactivity and potential biological activities.
Comparaison Avec Des Composés Similaires
1-Pentanone, 4,4-dimethyl-1-phenyl-: Similar structure but with one phenyl group.
4,4-Dimethyl-1-pentene: Precursor in the synthesis of 1-Pentanone, 4,4-dimethyl-1,3-diphenyl-.
Benzophenone: Contains two phenyl groups bonded to a carbonyl group but lacks the pentane chain.
Uniqueness: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
57847-40-2 |
|---|---|
Formule moléculaire |
C19H22O |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
4,4-dimethyl-1,3-diphenylpentan-1-one |
InChI |
InChI=1S/C19H22O/c1-19(2,3)17(15-10-6-4-7-11-15)14-18(20)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3 |
Clé InChI |
CACJUWQUSADVNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
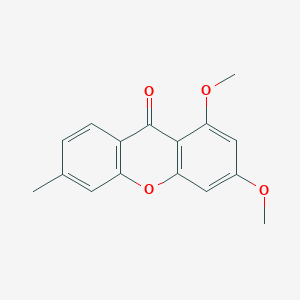
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)


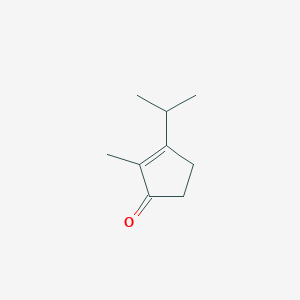
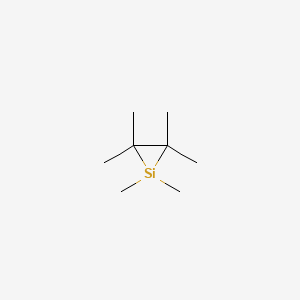


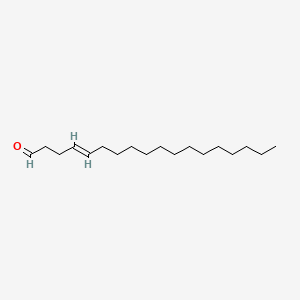
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
